molecular formula C19H13FN2OS B2827263 3-(3-fluorobenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1105236-55-2

3-(3-fluorobenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2827263
CAS No.: 1105236-55-2
M. Wt: 336.38
InChI Key: CVDMMEQVIUDIKN-UHFFFAOYSA-N
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Description

3-(3-Fluorobenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one (CAS: 1621966-60-6) is a thienopyrimidine derivative with a molecular formula of C₁₈H₁₁FN₂OS and a molecular weight of 322.4 g/mol. Its structure features a thieno[3,2-d]pyrimidin-4(3H)-one core substituted with a 3-fluorobenzyl group at position 3 and a phenyl group at position 5.

Properties

IUPAC Name

3-[(3-fluorophenyl)methyl]-7-phenylthieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13FN2OS/c20-15-8-4-5-13(9-15)10-22-12-21-17-16(11-24-18(17)19(22)23)14-6-2-1-3-7-14/h1-9,11-12H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVDMMEQVIUDIKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-fluorobenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one typically involves the cyclization of 3-amino-4-cyano-2-thiophenecarboxamides with appropriate reagents. One common method involves heating thiophene-2-carboxamides in formic acid to afford thieno[3,2-d]pyrimidin-4-ones . Alternatively, the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene produces β-keto amides, which can be cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would apply.

Chemical Reactions Analysis

Types of Reactions

3-(3-fluorobenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thieno[3,2-d]pyrimidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzyl and phenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium carbonate in polar aprotic solvents.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced thienopyrimidine derivatives, and various substituted analogs.

Scientific Research Applications

Research indicates that 3-(3-fluorobenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one exhibits significant biological activities, particularly in the following areas:

  • Anticancer Activity :
    • Studies have shown that derivatives of thienopyrimidine can inhibit cancer cell proliferation. For instance, compounds similar to 3-(3-fluorobenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one have been tested for their ability to suppress the growth of non-small cell lung cancer cells, demonstrating IC50 values indicative of promising anticancer properties .
  • Inhibition of Enzyme Activity :
    • The compound has been evaluated for its ability to inhibit d-Dopachrome tautomerase activity, an enzyme implicated in various diseases. The structure-activity relationship (SAR) studies suggest that modifications to the compound can enhance its inhibitory potency .
  • Melanin-Concentrating Hormone Receptor Interaction :
    • Interaction studies have focused on binding affinities at melanin-concentrating hormone receptors, which are relevant in obesity and metabolic disorders. The affinity of modified thienopyrimidines for these receptors can provide insights into their therapeutic potential .

Synthesis and Modification

The synthesis of 3-(3-fluorobenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. Key steps may include:

  • Formation of the thieno-pyrimidine core.
  • Introduction of the fluorobenzyl and phenyl substituents through coupling reactions.

These synthetic pathways are crucial for developing analogs with enhanced biological activity or altered pharmacokinetic properties .

Comparative Analysis with Related Compounds

Compounds structurally related to 3-(3-fluorobenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one show varying degrees of biological activity. A comparison table is provided below:

Compound NameStructureUnique Features
7-(3,4-diethoxyphenyl)-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-oneStructureDiethoxy substituents may enhance solubility and bioavailability.
3-(4-fluorobenzyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-oneStructureDifferent substitution pattern; potential for distinct biological activity.
7-(3-fluorophenyl)-3-(3-methoxybenzyl)thieno[3,2-d]pyrimidin-4(3H)-oneStructureMethoxy group may influence pharmacokinetics and receptor binding profiles.

Case Studies

Several case studies have highlighted the applications of thienopyrimidine derivatives in drug development:

  • Cancer Treatment : A derivative was shown to reduce tumor growth in animal models by targeting specific pathways involved in cancer proliferation .
  • Metabolic Disorders : Research indicated that modifications to the thienopyrimidine scaffold improved binding affinity at melanin-concentrating hormone receptors, suggesting potential applications in obesity management .

Mechanism of Action

The mechanism of action of 3-(3-fluorobenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as kinases. The compound inhibits kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of downstream targets. This inhibition disrupts cell signaling pathways, leading to reduced cell proliferation and induction of apoptosis .

Comparison with Similar Compounds

Halogen-Substituted Derivatives

  • No direct biological data available, but chlorinated thienopyrimidines are known for improved cytotoxicity in some contexts .
  • 3-(4-Fluorophenyl)-7-benzyl derivatives (e.g., ):

    • Fluorine at the para position on the benzyl group may influence solubility and target selectivity. Crystallographic data suggest distinct packing interactions due to fluorine placement .

Hydroxyl and Methoxy-Substituted Derivatives

  • Exhibits a high melting point (270–272°C), indicating strong intermolecular interactions .
  • 2,6-Bis(3-methoxyphenyl) derivatives :
    • Methoxy groups enhance lipophilicity, favoring blood-brain barrier penetration. These compounds show moderate activity against neurological targets like mGluR1 .

Anticancer Activity

  • (R)-N-(3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)-6-(pyrrolidin-2-ylethynyl)thieno[3,2-d]pyrimidin-4-amine: Potent EGFR inhibitor (IC₅₀ < 50 nM), with the fluorobenzyl group critical for binding pocket interactions .
  • 7-Phenyl-3-(3-(trifluoromethyl)benzyl)thieno[3,2-d]pyrimidin-4(3H)-one (CAS: 1105224-80-3): The trifluoromethyl group enhances metabolic resistance and VEGFR-2 inhibition, though with reduced solubility compared to the mono-fluorinated analog .

Neurological Targets

  • Fluorine’s electronegativity may optimize receptor-ligand dipole interactions .

Data Tables

Table 1. Key Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Substituents Biological Target
3-(3-Fluorobenzyl)-7-phenyl derivative 322.4 Not reported 3-Fluorobenzyl, 7-phenyl Potential EGFR/VEGFR-2
3-(3-Chlorophenyl)-7-phenyl derivative 338.8 Not reported 3-Chlorophenyl, 7-phenyl Undefined
1b (3,6-dihydroxy derivative) 350.84 270–272 3-Hydroxybenzyl, 6-hydroxyphenyl Not reported

Biological Activity

3-(3-Fluorobenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one is a compound within the thienopyrimidine class known for its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

The compound features a thieno[3,2-d]pyrimidine core, which is characterized by a fused thiophene and pyrimidine ring system. The presence of a fluorobenzyl group at the 3-position and a phenyl group at the 7-position contributes to its unique chemical properties and biological activity.

Anticancer Activity

Research has demonstrated that thienopyrimidine derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that derivatives similar to 3-(3-fluorobenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one possess cytotoxic effects against breast and lung cancer cell lines. The mechanism of action appears to be linked to the inhibition of specific kinases involved in cancer cell proliferation.

CompoundCell LineIC50 (µM)
3-(3-Fluorobenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-oneMCF-70.019
Similar Thienopyrimidine DerivativeA5490.080

These results indicate that fluorinated compounds can enhance cytotoxicity, potentially due to increased lipophilicity and improved interaction with cellular targets .

Anti-inflammatory Effects

Thienopyrimidine derivatives have also been evaluated for their anti-inflammatory properties. The compound's ability to inhibit cyclooxygenase (COX) enzymes has been documented, showcasing its potential as an anti-inflammatory agent. In vitro studies revealed that certain derivatives significantly reduced PGE2 production, suggesting a mechanism involving COX inhibition.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)
3-(3-Fluorobenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one11.608.23

These findings highlight the compound's dual role in targeting both cancer and inflammatory pathways .

The biological activity of 3-(3-fluorobenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one is largely attributed to its interaction with protein kinases and COX enzymes. The structure–activity relationship (SAR) studies suggest that modifications on the thienopyrimidine scaffold can significantly alter potency and selectivity against different biological targets.

Case Studies

  • Antiproliferative Activity in Breast Cancer : A study focused on the antiproliferative effects of several thienopyrimidine derivatives against MCF-7 cells demonstrated that the fluorinated variant exhibited superior cytotoxicity compared to non-fluorinated analogs.
  • Inhibition of COX Enzymes : Another investigation assessed the anti-inflammatory potential of various thienopyrimidines in models of induced inflammation. The results indicated that certain derivatives effectively suppressed COX-2 activity more than COX-1, suggesting a targeted therapeutic approach for inflammatory diseases.

Q & A

Q. Basic

  • ¹H/¹³C NMR : Assign peaks for fluorobenzyl (δ 4.5–5.0 ppm for CH₂) and phenyl groups .
  • FT-IR : Confirm carbonyl (C=O stretch at ~1700 cm⁻¹) and C-F bonds (1100–1250 cm⁻¹) .
  • LC-MS/MS : Detect impurities (<0.5%) and quantify purity .

How can computational methods predict the reactivity of this compound in derivatization?

Q. Advanced

  • DFT calculations : Model electron density maps to identify reactive sites (e.g., electrophilic C4 position) .
  • Molecular dynamics : Simulate interactions with solvents or enzymes to predict reaction pathways .
  • QSAR models : Correlate substituent properties (e.g., Hammett constants) with reaction rates .

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